molecular formula C13H8FNO4 B572845 5-(4-Carboxy-3-fluorophenyl)nicotinic acid CAS No. 1258613-93-2

5-(4-Carboxy-3-fluorophenyl)nicotinic acid

Cat. No.: B572845
CAS No.: 1258613-93-2
M. Wt: 261.208
InChI Key: HODASSBFEUUHHM-UHFFFAOYSA-N
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Description

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is a chemical compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 g/mol It is a derivative of nicotinic acid, featuring a carboxyl group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxy-3-fluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The carboxyl and fluorine groups play crucial roles in its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Carboxyphenyl)nicotinic acid
  • 5-(3-Fluorophenyl)nicotinic acid
  • 5-(4-Carboxy-3-chlorophenyl)nicotinic acid

Uniqueness

5-(4-Carboxy-3-fluorophenyl)nicotinic acid is unique due to the presence of both a carboxyl group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

5-(4-carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-4-7(1-2-10(11)13(18)19)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODASSBFEUUHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687879
Record name 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258613-93-2
Record name 5-(4-Carboxy-3-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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